

# Application Notes and Protocols for BAY1125976 in a TR-FRET Kinase Assay

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |  |  |
|----------------------|------------|-----------|--|--|
| Compound Name:       | BAY1125976 |           |  |  |
| Cat. No.:            | B612003    | Get Quote |  |  |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**BAY1125976** is a potent and selective allosteric inhibitor of AKT1 and AKT2, serine/threonine-protein kinases that are central nodes in the PI3K/AKT/mTOR signaling pathway.[1][2][3][4] Dysregulation of this pathway is a frequent event in various human cancers, making AKT an attractive target for cancer therapy.[4][5][6] **BAY1125976** binds to an allosteric pocket formed by the kinase and pleckstrin homology (PH) domains of inactive AKT, preventing its activation. [4] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a robust and sensitive method for quantifying kinase activity and inhibitor potency in a high-throughput format.[7][8][9] This document provides detailed application notes and protocols for the use of **BAY1125976** in a TR-FRET kinase assay to determine its inhibitory activity against AKT kinases.

## **Mechanism of Action of BAY1125976**

**BAY1125976** is an allosteric inhibitor that selectively targets the inactive conformation of AKT1 and AKT2.[4] This mechanism of action is distinct from ATP-competitive inhibitors. By binding to an allosteric site, **BAY1125976** prevents the conformational changes required for AKT activation, specifically inhibiting the phosphorylation of AKT at Threonine 308 by PDK1.[4] This leads to the downstream inhibition of the PI3K/AKT/mTOR signaling cascade, resulting in reduced cell proliferation and induction of apoptosis in cancer cells with an activated AKT pathway.[3][5]



# **Data Presentation: Inhibitory Activity of BAY1125976**

The following table summarizes the reported in vitro inhibitory potency of **BAY1125976** against AKT isoforms.

| Target Kinase | IC50 (nM) at 10<br>μΜ ΑΤΡ | IC50 (nM) at 2<br>mM ATP | Assay Type               | Reference |
|---------------|---------------------------|--------------------------|--------------------------|-----------|
| AKT1          | 5.2                       | 44                       | In vitro kinase<br>assay | [1][2]    |
| AKT2          | 18                        | 36                       | In vitro kinase<br>assay | [1][2]    |
| AKT3          | 427                       | Not Reported             | In vitro kinase<br>assay | [1][2]    |

# **Signaling Pathway**





Click to download full resolution via product page

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of BAY1125976.



# **Experimental Protocols**Principle of the TR-FRET Kinase Assay

The TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) kinase assay is a homogeneous assay that measures the phosphorylation of a substrate by a kinase.[7][9] The assay utilizes a long-lifetime terbium (Tb) or europium (Eu) chelate as the donor fluorophore, typically on an antibody that recognizes the phosphorylated substrate, and a fluorescent tracer (e.g., fluorescein or Alexa Fluor) as the acceptor fluorophore, conjugated to the kinase substrate. When the kinase phosphorylates the substrate, the donor-labeled antibody binds to the acceptor-labeled phosphorylated substrate, bringing the two fluorophores into close proximity. Excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. The ratio of the acceptor to donor emission is measured, and this TR-FRET signal is directly proportional to the amount of phosphorylated substrate.[8] Kinase inhibitors will decrease the rate of substrate phosphorylation, leading to a decrease in the TR-FRET signal.

## **Experimental Workflow**





Click to download full resolution via product page

Caption: Experimental workflow for a TR-FRET kinase assay with **BAY1125976**.



## **Materials and Reagents**

- Kinase: Recombinant human AKT1 or AKT2
- Substrate: Fluorescein-labeled peptide substrate for AKT (e.g., a derivative of GSK3 or a custom peptide)
- Antibody: Terbium-labeled anti-phospho-substrate antibody
- Inhibitor: BAY1125976
- ATP: Adenosine 5'-triphosphate
- Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 0.01% Brij-35
- Stop/Detection Buffer: TR-FRET Dilution Buffer containing EDTA and the terbium-labeled antibody
- Plates: Low-volume 384-well black or white assay plates
- Plate Reader: A plate reader capable of time-resolved fluorescence measurements

### Protocol for IC50 Determination of BAY1125976

This protocol is a general guideline and may require optimization for specific reagents and instrumentation.

- 1. Reagent Preparation:
- **BAY1125976** Dilution Series: Prepare a serial dilution of **BAY1125976** in DMSO. A typical starting concentration for the highest dose would be 100 μM. Then, perform a 1:3 or 1:5 serial dilution to generate a 10-12 point dose-response curve. Further dilute the DMSO stock into the assay buffer to create a 4X working solution of the inhibitor.
- Kinase Solution (4X): Dilute the AKT1 or AKT2 enzyme to a 4X final concentration in the assay buffer. The optimal kinase concentration should be determined experimentally by performing a kinase titration to find the EC50 concentration (the concentration that gives 50% of the maximal signal).



- Substrate/ATP Solution (4X): Prepare a solution containing the fluorescein-labeled substrate and ATP at 4X their final desired concentrations in the assay buffer. The ATP concentration should be close to the Km for the specific kinase, if known, or can be set at a standard concentration (e.g., 10 μM).
- Stop/Detection Solution (2X): Prepare a solution of the terbium-labeled anti-phosphosubstrate antibody and EDTA in TR-FRET dilution buffer at 2X the final concentration. A typical final concentration for the antibody is 2 nM and for EDTA is 10 mM.

#### 2. Assay Procedure:

- Dispense Inhibitor: Add 5  $\mu$ L of the 4X **BAY1125976** dilution series to the wells of a 384-well plate. Include wells with assay buffer and DMSO for positive (no inhibitor) and negative (no enzyme) controls.
- Dispense Kinase: Add 5 µL of the 4X kinase solution to all wells except the negative controls.
- Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.
- Initiate Kinase Reaction: Add 10  $\mu$ L of the 4X substrate/ATP solution to all wells to initiate the reaction. The final reaction volume is 20  $\mu$ L.
- Kinase Reaction Incubation: Incubate the plate for 60 minutes at room temperature. The incubation time may need to be optimized to ensure the reaction is in the linear range.
- Stop Reaction and Add Detection Reagents: Add 20 μL of the 2X Stop/Detection solution to all wells. This will stop the kinase reaction and initiate the detection process.
- Detection Incubation: Incubate the plate for 60 minutes at room temperature, protected from light, to allow for the antibody to bind to the phosphorylated substrate.
- Plate Reading: Read the plate on a TR-FRET-compatible plate reader. Excite the terbium donor at ~340 nm and measure the emission at ~490 nm (for terbium) and ~520 nm (for fluorescein).

#### 3. Data Analysis:



- Calculate the TR-FRET ratio for each well: (Emission at 520 nm / Emission at 490 nm) \* 1000.
- Normalize the data using the positive (100% activity) and negative (0% activity) controls.
- Plot the normalized percent inhibition against the logarithm of the BAY1125976 concentration.
- Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the kinase activity.

### Conclusion

The TR-FRET kinase assay is a powerful tool for characterizing the potency of kinase inhibitors like **BAY1125976**. The detailed protocol and application notes provided here offer a comprehensive guide for researchers to establish a robust and reliable assay for determining the inhibitory activity of **BAY1125976** against AKT1 and AKT2. This information is valuable for further preclinical and clinical development of this promising anti-cancer agent.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Facebook [cancer.gov]
- 4. BAY 1125976, a selective allosteric AKT1/2 inhibitor, exhibits high efficacy on AKT signaling-dependent tumor growth in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting the PI3K-AKT-mTOR Pathway: The Potential of BAY 1125976 in Cancer Therapy [synapse.patsnap.com]
- 6. Phase 1 Dose Escalation Study of the Allosteric AKT Inhibitor BAY 1125976 in Advanced Solid Cancer—Lack of Association between Activating AKT Mutation and AKT Inhibition-



Derived Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bmglabtech.com [bmglabtech.com]
- 8. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific TR [thermofisher.com]
- 9. poly-dtech.com [poly-dtech.com]
- To cite this document: BenchChem. [Application Notes and Protocols for BAY1125976 in a TR-FRET Kinase Assay]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612003#using-bay1125976-in-a-tr-fret-kinase-assay]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com